molecular formula C8H6ClN3 B1525052 2-chloro-4-(1H-imidazol-1-yl)pyridine CAS No. 1209458-15-0

2-chloro-4-(1H-imidazol-1-yl)pyridine

Cat. No.: B1525052
CAS No.: 1209458-15-0
M. Wt: 179.6 g/mol
InChI Key: YZPODHNWIOMTGC-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyridine typically involves the reaction of 2-chloro-4-bromopyridine with imidazole under basic conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromopyridine is reacted with imidazole in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can engage in further coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, amino, or thiol derivatives.

    Oxidation Products: Oxidized forms of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring or pyridine ring.

Scientific Research Applications

2-Chloro-4-(1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine ring can participate in π-π stacking interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

  • 2-Chloro-6-(1H-imidazol-1-yl)pyridine
  • 2-Chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
  • 4-(1H-imidazol-1-yl)pyridine

Comparison: 2-Chloro-4-(1H-imidazol-1-yl)pyridine is unique due to the specific positioning of the chlorine and imidazole groups, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit distinct electronic properties and steric effects, making it a valuable scaffold for designing novel molecules with tailored functionalities.

Properties

IUPAC Name

2-chloro-4-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPODHNWIOMTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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